molecular formula C19H16FNO2S B4300689 1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No. B4300689
M. Wt: 341.4 g/mol
InChI Key: RYTIKKALJORDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinolines, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione may have a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, studies have suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is its potential therapeutic applications. However, one of the limitations of this compound is its relatively low solubility, which may make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. One area of interest is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, research is needed to explore the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been the subject of extensive research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also suggested that this compound may have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.

properties

IUPAC Name

1-(2-fluorophenyl)-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2S/c20-14-4-1-2-5-15(14)21-16-6-3-7-17(22)19(16)13(10-18(21)23)12-8-9-24-11-12/h1-2,4-5,8-9,11,13H,3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTIKKALJORDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=CC=C3F)C4=CSC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-fluorophenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 3
1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 4
1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 5
1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 6
1-(2-fluorophenyl)-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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